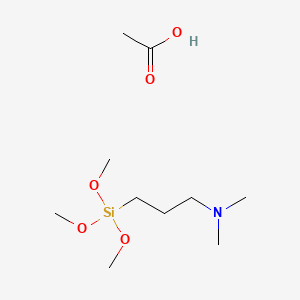
2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile
Übersicht
Beschreibung
2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile is a chemical compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a 2,6-dichlorophenyl group attached to a 5-methylisoxazole ring, which is further connected to an acetonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
-
Introduction of the 2,6-Dichlorophenyl Group: : The 2,6-dichlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable 2,6-dichlorobenzyl halide with the isoxazole ring. The reaction is typically carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide.
-
Attachment of the Acetonitrile Group: : The final step involves the introduction of the acetonitrile group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a suitable nitrile source, such as sodium cyanide, in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the nitrile group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorophenyl group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide, amines or thiols in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-Dichlorophenyl)acetonitrile
- 2,6-Dichlorobenzyl cyanide
- 2,6-Dichlorophenylacetic acid nitrile
Uniqueness
2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The combination of the 2,6-dichlorophenyl group and the isoxazole ring enhances its reactivity and potential biological activities compared to similar compounds that lack the isoxazole moiety.
Eigenschaften
IUPAC Name |
2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c1-7-8(5-6-15)12(16-17-7)11-9(13)3-2-4-10(11)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKBXPYSQHGSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337261 | |
| Record name | [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519056-44-1 | |
| Record name | [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2,3,6,7,8,11,12-Octahydrobenzo[e]pyren-9(10H)-one](/img/structure/B1617290.png)


![2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-[(ethylphenylamino)sulfonyl]phenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:1)](/img/structure/B1617295.png)







